3-(4-Fluoropiperidin-1-yl)propan-1-ol
Description
3-(4-Fluoropiperidin-1-yl)propan-1-ol is a fluorinated piperidine derivative with a propanol backbone. The compound features a saturated six-membered piperidine ring substituted with a fluorine atom at the 4-position, linked to a propan-1-ol chain.
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-(4-fluoropiperidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7H2 |
InChI Key |
KSILFQLVPJSCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)CCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropiperidine and propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the modulation of biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the piperidine ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Structural Analogues
3-(Piperidin-1-yl)propan-1-ol Derivatives
- Example : 1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-ol ()
- Structural Difference : Lacks the 4-fluoro substitution on the piperidine ring; includes a 4-chlorophenyl group.
- Impact : The chlorine atom increases electronegativity and may enhance aromatic interactions, while the absence of fluorine reduces metabolic stability. Enantiomeric separation via capillary electrophoresis highlights the role of substituents in chiral recognition .
Fluoropyridinyl-Propanol Derivatives
- Examples: 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol () 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol () Structural Difference: Pyridine (aromatic) vs. piperidine (saturated) ring; fluorine at the 5-position on pyridine. Impact: The aromatic pyridine ring facilitates π-π stacking in biological targets, while the saturated piperidine in the target compound may improve conformational flexibility for receptor binding .
Piperazine-Linked Propanol Derivatives
- Example: 1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol () Structural Difference: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen); phenyl group on piperazine.
Complex Heterocyclic Derivatives
Physicochemical Properties
Key Observations :
- Fluorine substitution increases logP marginally compared to non-fluorinated piperidine analogs, enhancing membrane permeability.
Pharmacological Potential
- Target Compound: The fluorine atom may reduce cytochrome P450-mediated metabolism, extending half-life. Its piperidine-propanol structure is common in serotonin/dopamine receptor modulators.
- Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
